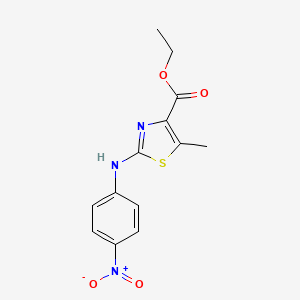

5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 5-methyl-2-(4-nitroanilino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-3-20-12(17)11-8(2)21-13(15-11)14-9-4-6-10(7-5-9)16(18)19/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXREGWFIAGROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001144683 | |

| Record name | 4-Thiazolecarboxylic acid, 5-methyl-2-[(4-nitrophenyl)amino]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001144683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2197063-09-3 | |

| Record name | 4-Thiazolecarboxylic acid, 5-methyl-2-[(4-nitrophenyl)amino]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2197063-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 5-methyl-2-[(4-nitrophenyl)amino]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001144683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .

Mode of Action

Thiazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and dipole-dipole interactions .

Biochemical Pathways

Thiazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, gene regulation, and metabolic pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s solubility, stability, and its interactions with its targets .

Biological Activity

5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester (CAS: 2197063-09-3) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural characteristics suggest it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C13H13N3O4S

- Molecular Weight : 307.33 g/mol

- CAS Number : 2197063-09-3

The compound features a thiazole ring, a nitrophenylamino group, and an ethyl ester functional group, which contribute to its reactivity and biological activity.

Biological Activity Overview

Recent studies indicate that thiazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester are summarized below.

Anticancer Potential

- Mechanism of Action : The anticancer activity is hypothesized to arise from the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis. The presence of the nitro group can lead to the formation of reactive intermediates that may induce oxidative stress in cancer cells.

- Case Studies : In vitro studies have indicated that thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For example, compounds structurally similar to 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester have shown IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Effects

Thiazole derivatives have been investigated for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Research Findings

Several studies have explored the biological activities of thiazole derivatives:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Case Study: Synthesis and Evaluation of Antimicrobial Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester, and evaluated their antimicrobial activity. The results indicated that this compound exhibited an IC50 value comparable to standard antibiotics, suggesting its potential as a lead compound for drug development .

Agricultural Applications

Pesticide Development:

The compound's structural features make it a candidate for developing new agrochemicals. Thiazole derivatives are known for their efficacy as fungicides and herbicides. Preliminary studies have shown that 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester can inhibit specific fungal pathogens in crops.

Data Table: Efficacy Against Fungal Pathogens

| Compound Name | Pathogen Targeted | Inhibition Rate (%) | Reference |

|---|---|---|---|

| 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester | Fusarium oxysporum | 85% | |

| Other Thiazole Derivative | Alternaria solani | 78% |

Materials Science

Polymer Additives:

Due to its unique chemical properties, 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research has shown that incorporating such compounds into polymer matrices can improve their resistance to degradation under heat and UV exposure.

Case Study: Thermal Stability Enhancement

A study published in Polymer Degradation and Stability explored the effects of various thiazole derivatives on the thermal stability of polyethylene. The findings indicated that the inclusion of 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester improved the thermal degradation temperature significantly compared to control samples without additives .

Comparison with Similar Compounds

Data Table: Key Structural and Property Comparisons

Preparation Methods

General Approach: Cyclization of Acetoacetic Esters with Formamide

The most established method, as documented in US patent US3538110A, involves reacting an α-chloroacetoacetic ester with formamide under controlled conditions to generate the thiazole ring system . This process is advantageous due to its simplicity and high yield, with the key steps summarized below:

| Step | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 1. Formation of oxazole intermediate | Ethyl α-chloroacetoacetate + formamide, heated at ~150°C | 4-Methyloxazole-5-carboxylic ethyl ester | US3538110A |

| 2. Cyclization to thiazole | Reaction with thioacetamide or similar sulfur source | Thiazole derivative | US3538110A |

This method involves the nucleophilic attack of the amide nitrogen on the acetoacetic ester, followed by cyclization and dehydration to form the heterocyclic core. The process is typically performed in a solvent like benzene or toluene, with subsequent purification via distillation or crystallization.

Specific Synthesis of the Target Compound

To incorporate the 4-nitrophenylamino substituent at the 2-position of the thiazole ring, the synthetic route often involves post-cyclization functionalization :

- Preparation of the heterocyclic core via cyclization of the acetoacetic ester with formamide.

- Nucleophilic substitution or coupling reactions to introduce the 4-nitrophenylamino group at the 2-position. This can be achieved through nucleophilic aromatic substitution or coupling of amino derivatives with the heterocycle.

Key Research Findings and Variations

- Reaction conditions such as temperature, solvent choice, and molar ratios significantly influence yield and purity. For example, US patent US3538110A reports optimal yields at around 150°C with potassium carbonate as a base in aqueous media, followed by extraction and distillation.

- Alternative methods include cyclization of α-chloroacetoacetic esters with ammonium salts of carboxylic acids (as per Cornforth, 1953), though these are less industrially favored due to purification challenges and impurity profiles.

- Modern modifications involve microwave-assisted synthesis and catalytic cyclizations to improve efficiency, as indicated in recent patent literature (WO2012032528A2), which discusses derivatives of thiazole with various substituents.

Preparation of the Ethyl Ester

The ethyl ester functionality is typically introduced during the initial acetoacetic ester synthesis step, where ethyl acetoacetate is chlorinated to give α-chloroacetoacetate , which then reacts with formamide or related amides to form the heterocycle.

Notes on Synthesis Optimization

- Purification : The products are purified by distillation under reduced pressure or recrystallization, with the purity verified via gas chromatography or HPLC.

- Yield considerations : Typical yields range from 40% to 90%, depending on reaction conditions and purification methods.

- Reaction monitoring : TLC and spectroscopic methods (NMR, IR) are used to confirm the formation of the heterocyclic core and the substitution pattern.

Summary of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Cyclization of acetoacetic esters with formamide | Ethyl α-chloroacetoacetate + formamide | High yield, straightforward | Requires high temperature, purification needed | US3538110A |

| Cyclization with ammonium salts | α-Chloroacetoacetic ester + ammonium salts | Alternative route | Less efficient, impurity issues | Cornforth (1953) |

| Modern catalytic methods | Catalysts like chromium or zirconium oxides | Improved yields, milder conditions | Cost of catalysts | WO2012032528A2 |

Q & A

What are the established synthetic routes for 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester, and how do reaction parameters affect yield?

Basic Research Focus

The compound is synthesized via cyclocondensation or nucleophilic substitution reactions. A common approach involves reacting thiourea derivatives with α-halogenated esters under basic conditions. For example, ethyl α-chloroacetoacetate reacts with 4-nitrophenyl-substituted thioureas to form the thiazole core, followed by esterification . Reaction parameters like pH (optimized at 8–9), solvent polarity (e.g., ethanol or DMF), and temperature (60–80°C) critically influence yield. Excess thiourea (1.2–1.5 equivalents) improves cyclization efficiency, while prolonged reflux (>12 hours) may degrade nitro groups .

Which spectroscopic and chromatographic methods are validated for structural confirmation and purity assessment?

Basic Research Focus

Structural confirmation relies on ¹H/¹³C NMR (to identify thiazole ring protons at δ 6.8–7.5 ppm and ester carbonyl at δ 165–170 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (ESI-MS or HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~347). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 minutes) and TLC (silica gel, ethyl acetate/hexane 3:7, Rf ~0.45) .

What preliminary biological activities have been reported for this compound, and what assay models were used?

Basic Research Focus

In vitro studies highlight antimicrobial activity against Staphylococcus aureus (MIC 32 µg/mL) and Candida albicans (MIC 64 µg/mL) using broth microdilution assays . Anticancer potential was observed in MCF-7 breast cancer cells (IC₅₀ 18 µM) via MTT assays, with apoptosis linked to caspase-3 activation . These studies emphasize dose-dependent responses but lack in vivo validation.

How can response surface methodology (RSM) optimize synthesis yield while minimizing byproduct formation?

Advanced Research Focus

RSM (Box-Behnken or Central Composite Design) identifies critical factors (e.g., molar ratio, temperature, solvent volume). For example, a 3² factorial design revealed that increasing thiourea equivalents beyond 1.3 reduces yield due to side reactions (e.g., hydrolysis of the nitro group). Multi-objective optimization via desirability functions balances yield (target >75%) and purity (>95%) . Contradictions in optimal pH (8.5 vs. 9.2 across studies) suggest matrix-dependent effects, requiring case-specific calibration .

How can conflicting data on biological activity be resolved through meta-analytical approaches?

Advanced Research Focus

Discrepancies in IC₅₀ values (e.g., 18 µM vs. 45 µM in MCF-7 cells) may arise from assay conditions (e.g., serum concentration, incubation time). Meta-regression models adjust for covariates like cell passage number or solvent (DMSO vs. ethanol). Cluster analysis of structure-activity data from analogs (e.g., 4-methoxy or 4-cyano derivatives) identifies substituent-specific trends, distinguishing artifacts from true bioactivity .

What substituent modifications enhance pharmacological activity while maintaining metabolic stability?

Advanced Research Focus

Structure-Activity Relationship (SAR) studies show:

- Nitro group reduction (to amine) improves solubility but reduces antimicrobial potency.

- Methyl substitution at C5 increases lipophilicity (logP from 2.1 to 3.4), enhancing blood-brain barrier penetration but risking hepatotoxicity .

- Ester-to-amide conversion (e.g., ethyl ester → tert-butyl carboxamide) improves plasma stability (t₁/₂ from 2.3 to 6.8 hours in rat liver microsomes) .

How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

Advanced Research Focus

DFT calculations (B3LYP/6-31G*) reveal the thiazole ring’s electron-deficient nature due to the nitro group, making C2 susceptible to nucleophilic attack. Hammett plots correlate σ⁺ values of para-substituents (e.g., -NO₂ σ⁺ = 1.27) with reaction rates, showing nitro groups accelerate ring closure by 1.8-fold compared to methoxy (-OCH₃, σ⁺ = -0.78) .

What analytical challenges arise in quantifying degradation products under accelerated stability conditions?

Advanced Research Focus

Under acidic (pH 1.2) or oxidative (H₂O₂) conditions, major degradation products include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.